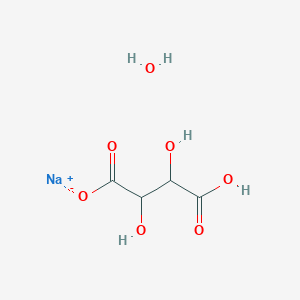

Sodium bitartrate monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Sodium bitartrate monohydrate is the monosodium salt of L-(+)-tartaric acid, supplied as a stable, crystalline hydrate. It functions as a moderately acidic buffering agent, a chiral building block, and a metal complexing agent in various industrial and laboratory settings. Key procurement-relevant properties include its specific pH profile in solution, defined thermal dehydration point, and notably higher aqueous solubility compared to other common tartrate salts, making it essential for applications requiring concentrated, stable solutions.

Substituting sodium bitartrate monohydrate with seemingly similar compounds like potassium bitartrate ('cream of tartar'), anhydrous sodium bitartrate, or sodium tartrate introduces significant process variability. The choice of cation (sodium vs. potassium) dramatically alters aqueous solubility, with the potassium salt being far less soluble, precluding its use in concentrated formulations. The presence of a specific water of hydration is critical for its thermal stability profile; heating above 100 °C causes dehydration, changing the material's properties and making the anhydrous form unsuitable for processes requiring controlled water release. Furthermore, as an acid salt, it provides a distinct pH buffering range (pH 2.5-4.0 in 0.1M solution) that the neutral disodium tartrate salt cannot replicate, making it non-interchangeable for pH-sensitive applications.

Superior Aqueous Solubility Over Potassium Bitartrate for Concentrated Formulations

Sodium bitartrate monohydrate offers substantially higher aqueous solubility compared to its common potassium analog, potassium bitartrate (cream of tartar). At room temperature (20 °C), potassium bitartrate has a very low solubility of approximately 0.57 g/100 mL. In contrast, sodium bitartrate monohydrate is soluble in about 9 parts cold water, which translates to a solubility of approximately 11.1 g/100 mL, making it nearly 20 times more soluble.

| Evidence Dimension | Solubility in Water at 20-25 °C |

| Target Compound Data | ~11.1 g/100 mL (reported as soluble in 9 parts water) |

| Comparator Or Baseline | Potassium Bitartrate: 0.57 g/100 mL |

| Quantified Difference | Approximately 19.5x higher solubility |

| Conditions | Aqueous solution at room temperature (~20-25 °C). |

This dramatic solubility difference is critical for preparing concentrated stock solutions, buffers, or electrolytes, preventing precipitation and ensuring process stability where potassium bitartrate would fail.

Defined Thermal Dehydration at 100 °C: A Critical Process Parameter

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability of hydrated compounds. For sodium bitartrate monohydrate, the single water molecule of hydration is lost upon heating to 100 °C. This well-defined dehydration event contrasts with anhydrous salts, which lack this transition, and other hydrates that may have different dehydration temperatures. This predictable loss of a known amount of water at a specific temperature is a key physical property for any process involving heating.

| Evidence Dimension | Dehydration Temperature |

| Target Compound Data | Loses crystal water at 100 °C |

| Comparator Or Baseline | Anhydrous Sodium Bitartrate (no water loss) |

| Quantified Difference | Defined transition at 100 °C vs. no transition |

| Conditions | Heating under atmospheric pressure. |

For temperature-sensitive applications like baking, polymer synthesis, or certain chemical preparations, knowing the exact temperature of water release is crucial for controlling reaction kinetics, final product texture, and avoiding unwanted side reactions.

Distinct Buffering Range for Acidic pH Control

As the monosodium salt of a diprotic acid, sodium bitartrate provides a specific acidic buffering range. A 0.1 M aqueous solution of sodium bitartrate monohydrate exhibits a pH between 2.5 and 4.0. This is fundamentally different from disodium tartrate, the fully neutralized salt, which would produce a weakly alkaline solution. It also differs from potassium bitartrate, which in a saturated solution creates a standard buffer with a pH of 3.557 at 25 °C. The specific buffering capacity of sodium bitartrate is centered around the second pKa of tartaric acid (pKa2 = 4.40).

| Evidence Dimension | pH of 0.1 M Aqueous Solution |

| Target Compound Data | pH 2.5 - 4.0 |

| Comparator Or Baseline | Disodium Tartrate (weakly alkaline); Saturated Potassium Bitartrate (pH 3.557) |

| Quantified Difference | Provides a specific acidic range unavailable from the fully neutralized salt. |

| Conditions | 0.1 M solution in water at 25 °C. |

This specific pH range makes it the correct choice for applications requiring stable acidic conditions, such as in certain food preservation processes, biochemical assays, or as a pH regulator in electroplating baths, where other tartrate salts would provide an incorrect pH environment.

Preparation of Concentrated Buffers and Electrolytes

Due to its significantly higher aqueous solubility compared to potassium bitartrate, this compound is the material of choice for formulating concentrated stock solutions for buffers, food additives, or electrolytes without risking precipitation during storage or use at lower temperatures.

pH Control in Acidic Food and Pharmaceutical Formulations

Its ability to reliably buffer solutions in the pH 2.5-4.0 range makes it a preferred acidity regulator in food products and as an excipient in pharmaceutical formulations where a stable, acidic environment is required for product stability or bioavailability.

Complexing Agent in Electroplating and Metal Finishing

In electroplating baths, tartrates act as complexing agents to control metal ion availability. The high solubility and specific pH profile of sodium bitartrate make it a suitable candidate for formulating stable, non-cyanide plating baths where precise pH control and high complexing agent concentration are necessary for achieving uniform metal deposition.

Precursor for Temperature-Controlled Syntheses

As a precursor in materials synthesis, the defined dehydration at 100 °C can be exploited. This controlled release of water can influence the crystallization process or reaction kinetics in the synthesis of materials like certain metal-organic frameworks or catalysts, a feature not available when using anhydrous substitutes.

References

- [1] Potassium bitartrate. Chemcess. Published Feb 19, 2025.

- [5] The Role of Potassium Sodium Tartrate in Electroplating and Gas Purification. ChemBeanes. Accessed May 2024.

- [6] The Influence of Sodium Citrate and Potassium Sodium Tartrate Compound Additives on Copper Electrodeposition. Int. J. Electrochem. Sci., 12 (2017) 5089 - 5101.